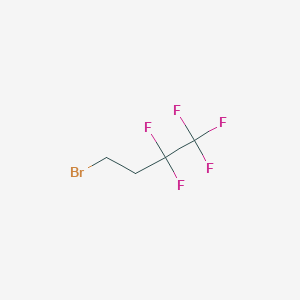

4-Bromo-1,1,1,2,2-pentafluorobutane

Descripción general

Descripción

Synthesis Analysis

The synthesis of related brominated compounds is described in several studies. For instance, 1-bromobutane was synthesized from n-butyl alcohol, phosphorus, and liquid bromine using sulfuric acid as a catalyst, with a high yield of up to 83% under optimized conditions . Similarly, 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes were synthesized and copolymerized with hexafluoropropene oxide-derived acid fluorides . The synthesis of 4-bromo-1,1,2-trifluorobut-1-ene, a related bromofluorinated alkene, was achieved in three steps starting with the addition of bromine to chlorotrifluoroethylene .

Molecular Structure Analysis

The molecular structure of brominated alkanes can be complex due to the presence of different conformers. For example, 1-bromo-3-methylbutane exists as a mixture of PC and PH conformers in the liquid and amorphous solid states, with only the PH conformer present in the crystalline solid . This suggests that 4-Bromo-1,1,1,2,2-pentafluorobutane may also exhibit conformational isomerism.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. The reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites resulted in epoxidation and cleavage of the carbon skeleton at the double bond, forming polyfluorocarboxylic acid sodium salts as by-products . Additionally, 1-bromo(chloro)-1,2-epoxyheptafluorobutanes reacted with alcohols to give a mixture of esters . These reactions indicate that 4-Bromo-1,1,1,2,2-pentafluorobutane could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated alkanes are influenced by the presence of halogen atoms. The vibrational analysis of alkyl bromides provides information on the liquid-state IR and Raman spectra and solid-state IR spectra, which are useful for understanding the physical properties of these compounds . The copolymerization of brominated monomers with other fluorinated compounds and the subsequent chemical modifications of the resulting polymers suggest that these compounds have significant chemical reactivity and potential applications in material science .

Aplicaciones Científicas De Investigación

Application 1: Antifungal Properties of Synthetic Analogues

- Scientific Field : Medicinal Chemistry and Pharmacology .

- Summary of the Application : “4-Bromo-1,1,1,2,2-pentafluorobutane” is used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues, which have been investigated for their antifungal properties .

- Results or Outcomes : The results indicate that these synthetic analogues have potential antifungal properties against Candida albicans, an opportunistic fungal pathogen .

Application 2: Organic Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-Bromo-1,1,1,2,2-pentafluorobutane” is used in organic synthesis .

- Results or Outcomes : The outcomes of these organic syntheses can vary widely depending on the specific reactions and conditions .

Application 3: Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-Bromo-1,1,1,2,2-pentafluorobutane” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .

- Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific reactions and conditions .

Application 4: Experimental/Research Use

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-1,1,1,2,2-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPVBRYHZPNRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502980 | |

| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,1,1,2,2-pentafluorobutane | |

CAS RN |

52671-70-2 | |

| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)